molecular formula C12H17FN2 B1320237 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline CAS No. 869943-97-5

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline

Cat. No.: B1320237
CAS No.: 869943-97-5
M. Wt: 208.27 g/mol
InChI Key: MIEGFPBUSUCAQB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a 4-methylpiperidin-1-yl group at the 2-position. This compound is known for its applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine moiety contributes to the compound’s overall stability and bioavailability. The compound modulates the activity of its targets through various pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(4-methylpiperidin-1-yl)benzenamine
  • 5-Fluoro-2-(4-methyl-1-piperidinyl)aniline
  • 5-Fluoro-2-(4-methylpiperidin-1-yl)benzenamine

Uniqueness

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline stands out due to its unique combination of a fluorine atom and a piperidine moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced binding affinity and selectivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEGFPBUSUCAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246479
Record name 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-97-5
Record name 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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